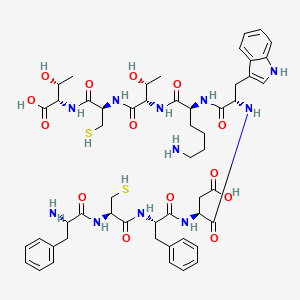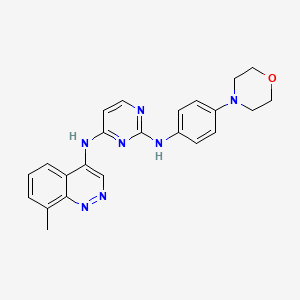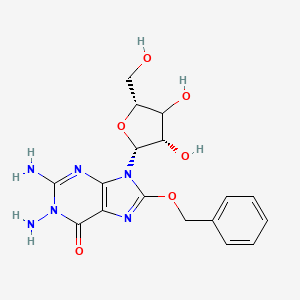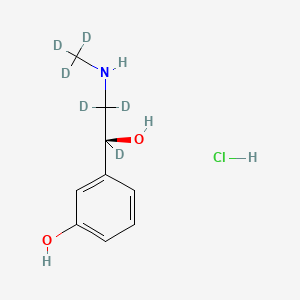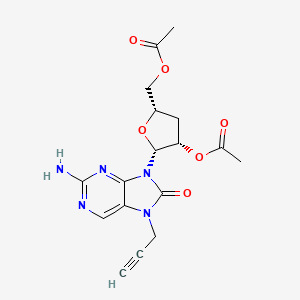
TLR7 agonist 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TLR7 agonist 13: is a small molecule that activates Toll-like receptor 7 (TLR7), a pattern recognition receptor involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells, macrophages, and B cells. Activation of TLR7 by agonists like this compound triggers a cascade of immune responses, including the production of cytokines and chemokines, which play a crucial role in antiviral and antitumor immunity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 13 involves multiple steps, including the formation of heterocyclic structures. One common synthetic route involves the use of imidazoquinoline derivatives. For example, a triazole-tethered imidazoquinoline can be synthesized by introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon using triazolyl click chemistry . The reaction conditions typically involve the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and characterization using various spectroscopic techniques .
化学反応の分析
Types of Reactions: TLR7 agonist 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
科学的研究の応用
Chemistry: TLR7 agonist 13 is used as a tool compound in chemical research to study the structure-activity relationships of TLR7 agonists. It helps in understanding the molecular interactions and binding affinities of TLR7 ligands .
Biology: In biological research, this compound is used to investigate the role of TLR7 in immune responses. It is employed in studies involving immune cell activation, cytokine production, and antiviral defense mechanisms .
Medicine: this compound has significant potential in medical research, particularly in the development of immunotherapies for cancer and viral infections. It is used in preclinical and clinical studies to evaluate its efficacy as an adjuvant in vaccines and as a therapeutic agent in cancer immunotherapy .
Industry: In the pharmaceutical industry, this compound is explored for its potential use in the formulation of new drugs and vaccines. Its ability to modulate the immune system makes it a valuable candidate for various therapeutic applications .
作用機序
The mechanism of action of TLR7 agonist 13 involves the activation of TLR7, which is located in the endosomes of immune cells. Upon binding to TLR7, the agonist triggers a signaling cascade that involves the recruitment of the adaptor protein MYD88. This leads to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the interferon regulatory factor (IRF) pathway .
These pathways result in the production of pro-inflammatory cytokines, type I interferons, and other immune mediators that enhance the body’s antiviral and antitumor responses. The activation of TLR7 also promotes the maturation and activation of dendritic cells, which are crucial for initiating adaptive immune responses .
類似化合物との比較
Resiquimod: Another TLR7 agonist with applications in antiviral and anticancer therapies.
Gardiquimod: A synthetic TLR7 agonist used in research to study immune responses.
Uniqueness of TLR7 Agonist 13: this compound is unique in its specific structural modifications that enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists. Additionally, this compound has shown promising results in preclinical studies, making it a valuable candidate for further research and development .
特性
分子式 |
C17H19N5O6 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
[(2S,4S,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19N5O6/c1-4-5-21-12-7-19-16(18)20-14(12)22(17(21)25)15-13(27-10(3)24)6-11(28-15)8-26-9(2)23/h1,7,11,13,15H,5-6,8H2,2-3H3,(H2,18,19,20)/t11-,13-,15+/m0/s1 |
InChIキー |
OEXMWVBGTNSTSR-CORIIIEPSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1C[C@@H]([C@@H](O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C |
正規SMILES |
CC(=O)OCC1CC(C(O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


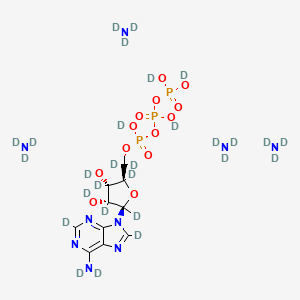
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
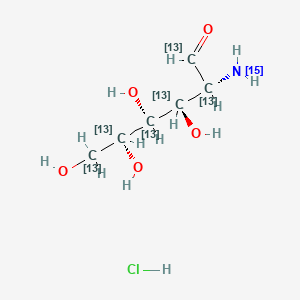
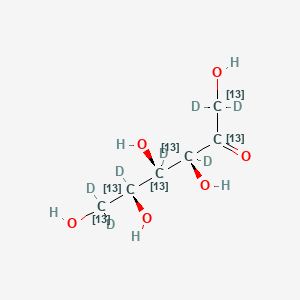
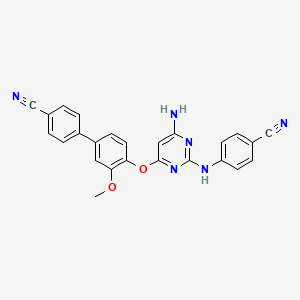
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)
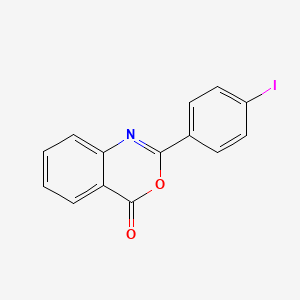
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)

